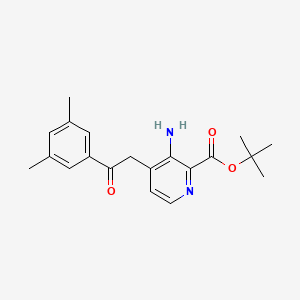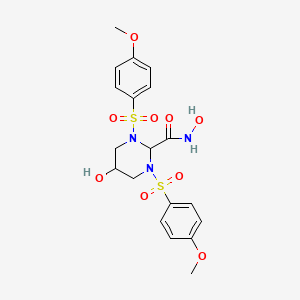
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide is a heterocyclic compound that features both thiazole and indoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide typically involves the reaction of indoline derivatives with thiazole-containing reagents. One common method includes the condensation of 2-aminothiazole with an indoline-2,3-dione derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or indoline moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
- Thieno[2,3-b]pyridines
Uniqueness
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide is unique due to its specific combination of thiazole and indoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
189748-24-1 |
|---|---|
Formule moléculaire |
C12H9N3O2S |
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
2-oxo-5-(1,3-thiazol-2-yl)-3H-indole-1-carboxamide |
InChI |
InChI=1S/C12H9N3O2S/c13-12(17)15-9-2-1-7(11-14-3-4-18-11)5-8(9)6-10(15)16/h1-5H,6H2,(H2,13,17) |
Clé InChI |
BAEONYCNUARJAY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C3=NC=CS3)N(C1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


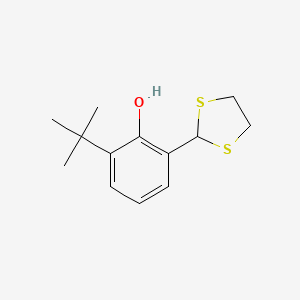
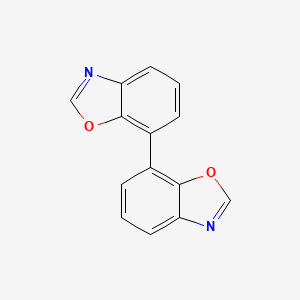
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
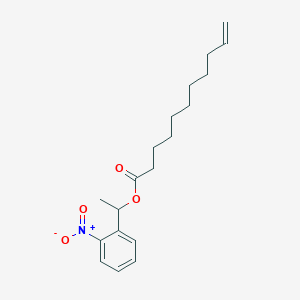
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)

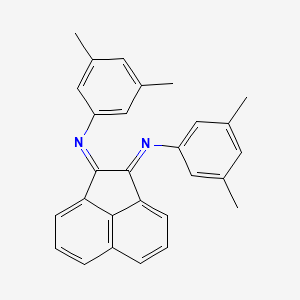


![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
